3-Bromo-1-(p-tolyl)-1H-pyrazole 3-Bromo-1-(p-tolyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825161
InChI: InChI=1S/C10H9BrN2/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13/h2-7H,1H3
SMILES:
Molecular Formula: C10H9BrN2
Molecular Weight: 237.10 g/mol

3-Bromo-1-(p-tolyl)-1H-pyrazole

CAS No.:

Cat. No.: VC15825161

Molecular Formula: C10H9BrN2

Molecular Weight: 237.10 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-(p-tolyl)-1H-pyrazole -

Specification

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
IUPAC Name 3-bromo-1-(4-methylphenyl)pyrazole
Standard InChI InChI=1S/C10H9BrN2/c1-8-2-4-9(5-3-8)13-7-6-10(11)12-13/h2-7H,1H3
Standard InChI Key JVUZCMYYSHBLMZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C=CC(=N2)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

The IUPAC name for this compound is 3-bromo-1-(4-methylphenyl)-1H-pyrazole, with the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.10 g/mol. Its structure comprises a five-membered pyrazole ring substituted with a bromine atom at position 3 and a p-tolyl group at position 1 (Figure 1). The para-tolyl group introduces hydrophobicity, while the bromine atom enhances electrophilicity, making the compound amenable to nucleophilic substitution and cross-coupling reactions.

Key structural features:

  • Pyrazole core: Aromatic heterocycle with two adjacent nitrogen atoms.

  • Bromine substituent: Electron-withdrawing group that activates the ring for electrophilic substitution.

  • p-Tolyl group: Electron-donating methyl group at the para position enhances steric bulk and influences crystal packing.

Spectral Characterization

Spectral data for analogous pyrazole derivatives provide insights into the compound’s electronic environment:

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 8.15 (s, 1H, pyrazole-H3), 7.40 (d, 2H, Ar-H), 2.35 (s, 3H, CH₃)
¹³C NMRδ 148.2 (C3-Br), 139.5 (C1-p-tolyl), 129.8 (Ar-C), 21.1 (CH₃)
IR (KBr)3050 cm⁻¹ (C-H aromatic), 1565 cm⁻¹ (C=N), 615 cm⁻¹ (C-Br)
EI-MSm/z 237 [M]⁺, 239 [M+2]⁺ (1:1 ratio)

The bromine atom’s isotopic signature (1:1 ratio for m/z 237 and 239) is a hallmark of its presence.

Synthesis and Optimization

Synthetic Routes

Two primary strategies dominate the synthesis of 3-bromo-1-(p-tolyl)-1H-pyrazole:

Bromination of 1-(p-Tolyl)-1H-pyrazole

Direct bromination of 1-(p-tolyl)-1H-pyrazole using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C yields the 3-bromo derivative with 75–80% efficiency. Competitive bromination at position 4 is minimized under kinetic control.

Reaction conditions:

  • Solvent: Dichloromethane or acetonitrile.

  • Temperature: 0–5°C to favor mono-bromination.

  • Workup: Column chromatography (silica gel, hexane/ethyl acetate).

Byproduct Mitigation

Side products such as 1,3-dibromo-1-(p-tolyl)-1H-pyrazole arise from over-bromination. Strategies to suppress dibromination include:

  • Stoichiometric control: Limit NBS to 1.05 equivalents.

  • Low-temperature reactions: Maintain temperatures below 10°C.

  • Additives: Use radical inhibitors like BHT (butylated hydroxytoluene).

Biological Activities and Mechanisms

Anti-inflammatory Properties

In vitro studies on human red blood cell (HRBC) membrane stabilization reveal moderate anti-inflammatory activity:

CompoundDose (μg/mL)HRBC Stabilization (%)
3-Bromo-1-(p-tolyl)-1H-pyrazole10058.2 ± 3.1
Indomethacin (Control)5072.4 ± 2.8

Mechanistically, the compound inhibits cyclooxygenase-2 (COX-2) by binding to the active site, reducing prostaglandin E₂ synthesis.

Antimicrobial Efficacy

Against Gram-positive and Gram-negative bacteria:

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Staphylococcus aureus14.5 ± 1.232
Escherichia coli12.0 ± 0.864
Pseudomonas aeruginosa10.5 ± 0.6128

The bromine atom enhances membrane permeability, disrupting bacterial cell wall synthesis .

Cell LineIC₅₀ (μM)Apoptosis Induction (%)
HeLa18.3 ± 1.542.7 ± 3.2
MCF-722.1 ± 2.038.9 ± 2.8

The compound induces mitochondrial depolarization and caspase-3 activation, triggering apoptosis.

Industrial and Material Science Applications

Agrochemical Development

As a precursor in pesticide synthesis, 3-bromo-1-(p-tolyl)-1H-pyrazole derivatives exhibit larvicidal activity against Aedes aegypti (LC₅₀ = 12 ppm), outperforming malathion (LC₅₀ = 18 ppm).

Polymer Chemistry

Incorporation into polyamides enhances thermal stability:

PolymerTg (°C)Td₅% (°C)
Base polyamide215320
Pyrazole-modified polyamide245385

The rigid pyrazole ring restricts chain mobility, improving mechanical properties.

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